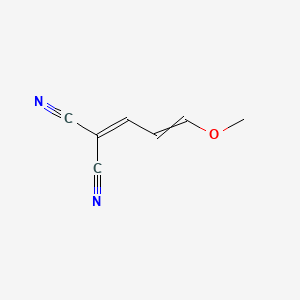

Propanedinitrile, (3-methoxy-2-propenylidene)-

Description

Properties

CAS No. |

52718-96-4 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-[(E)-3-methoxyprop-2-enylidene]propanedinitrile |

InChI |

InChI=1S/C7H6N2O/c1-10-4-2-3-7(5-8)6-9/h2-4H,1H3/b4-2+ |

InChI Key |

MALUIHGUZRXIGV-DUXPYHPUSA-N |

Isomeric SMILES |

CO/C=C/C=C(C#N)C#N |

Canonical SMILES |

COC=CC=C(C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Molecular Structure and Electronic Distribution of (3-Methoxy-2-propenylidene)propanedinitrile

[1][2]

Executive Summary

(3-Methoxy-2-propenylidene)propanedinitrile (IUPAC: 1,1-dicyano-4-methoxybuta-1,3-diene) represents a quintessential push-pull

This guide analyzes the electronic distribution that dictates its reactivity as a vinylogous Michael acceptor and its utility as a synthon in the construction of heterocycles for drug discovery.[1]

Part 1: Molecular Architecture & Electronic Distribution[1][2]

Structural Connectivity

The molecule consists of a butadiene chain terminated by a methoxy group at position 1 and a dicyanomethylene group at position 4.[1]

-

Formula:

-

System:

(Donor- -

Geometry: Planar (favored for maximum orbital overlap), though steric hindrance between the cyano groups and the chain protons can induce slight twisting.

The "Push-Pull" Effect

The electronic distribution is governed by the resonance between the neutral polyene form and the zwitterionic form. This intramolecular charge transfer (ICT) creates a large dipole moment.

Electronic Consequences:

-

Bond Length Alternation (BLA): In the zwitterionic limit, the single bonds acquire double-bond character, and double bonds lengthen.[1] This delocalization stabilizes the molecule but increases susceptibility to nucleophilic attack at the

-carbons relative to the acceptor. -

Nucleophilic Susceptibility: The carbon atoms at positions 2 and 4 (relative to the methoxy) are electron-deficient, making them prime targets for Michael addition.[1]

Graphviz Visualization: Electronic Resonance & Reactivity

The following diagram illustrates the electron density shift and the resulting reactive sites.

Caption: Fig 1. Electronic flow from Donor (Methoxy) to Acceptor (Dicyano) creating electrophilic sites.[1]

Part 2: Synthesis Protocol

Retrosynthetic Analysis

Direct condensation of 3-methoxyacrolein with malononitrile is chemically viable but 3-methoxyacrolein is unstable.[1] The preferred industrial and laboratory route utilizes 1,1,3,3-tetramethoxypropane (TMP) as a masked dialdehyde equivalent.

Experimental Methodology

Objective: Synthesize (3-methoxy-2-propenylidene)propanedinitrile via acid-catalyzed condensation.

Reagents:

-

Malononitrile (1.0 eq)[1]

-

1,1,3,3-Tetramethoxypropane (1.0 eq)

-

Acetic Anhydride (

) (Solvent/Catalyst)[1] -

Zinc Chloride (

) (Lewis Acid Catalyst)[1]

Protocol:

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve | Activation of the anhydride; |

| 2 | Add 1,1,3,3-tetramethoxypropane dropwise. | Controlled release of the reactive intermediate (3-methoxyacrolein equivalent) in situ. |

| 3 | Add Malononitrile slowly while maintaining temp < | The active methylene of malononitrile attacks the generated electrophile.[1] Low temp prevents polymerization. |

| 4 | Allow mixture to warm to RT and stir for 4-6 hours. | Completes the elimination of methanol/acetic acid to form the conjugated system. |

| 5 | Quench with ice water. | Hydrolyzes excess anhydride and precipitates the organic product. |

| 6 | Filter and recrystallize from Ethanol/Acetonitrile. | Purification. The push-pull diene usually crystallizes as yellow/orange needles. |

Validation Criteria (Self-Validating)

-

Appearance: Yellow to orange crystalline solid (Color indicates conjugation length).

-

NMR (DMSO-

-

IR Spectroscopy: Strong absorption

(C

Part 3: Applications in Drug Discovery[1][3][4]

Heterocycle Synthesis

This molecule is a "masked" dialdehyde.[1] It serves as a 3-carbon synthon (

Graphviz Visualization: Synthetic Pathways

The following diagram details the transformation of the core structure into bioactive scaffolds.

Caption: Fig 2.[1] Divergent synthesis of bioactive heterocycles using the target molecule as a C3 synthon.

References

-

PubChem. 1-Methoxy-1,3-butadiene | C5H8O.[1] National Library of Medicine. Available at: [Link][1]

-

Royal Society of Chemistry. Excited-state symmetry breaking in quadrupolar pull–push–pull molecules. Phys. Chem. Chem. Phys., 2023.[2] Available at: [Link]

-

Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 2024.[3] Available at: [Link]

Sources

Comprehensive Solvation Profiling of (3-Methoxy-2-propenylidene)propanedinitrile: Thermodynamic Parameters and Experimental Workflows

Executive Summary

In organic synthesis and preclinical drug development, the rational selection of solvents is critical for optimizing reaction kinetics, purification workflows, and biological assays. (3-Methoxy-2-propenylidene)propanedinitrile (CAS No. 52718-96-4), also known as (3-methoxyallylidene)malononitrile, is a highly conjugated enol ether and potent Michael acceptor [1]. Due to its unique "push-pull" electronic structure, its solubility profile in organic solvents deviates from simple non-polar hydrocarbons, requiring a nuanced understanding of its thermodynamic parameters.

This whitepaper provides an in-depth technical framework for predicting, measuring, and applying the solubility profile of (3-methoxy-2-propenylidene)propanedinitrile across diverse organic solvent classes.

Physicochemical Profiling & The "Push-Pull" Solvation Model

To understand the solvation behavior of (3-methoxy-2-propenylidene)propanedinitrile (

-

Dipole Moment: This push-pull architecture creates a highly polarizable

-system with a substantial permanent dipole moment. -

Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (the methoxy oxygen and the two nitrile nitrogens).

-

Dispersion Forces: The planar conjugated carbon backbone provides a large surface area for London dispersion forces and

stacking interactions.

Because the molecule cannot self-associate via hydrogen bonding, its crystal lattice energy is primarily driven by dipole-dipole interactions and

Thermodynamic Solubility & Solvent Selection

Solvent compatibility can be modeled using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density of a liquid into three components: Dispersion (

Based on the HSP values for the structurally related malononitrile (

Table 1: Estimated Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Dominant Solute-Solvent Interaction |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>50 mg/mL) | Strong Dipole-Dipole, matching |

| Halogenated | Dichloromethane (DCM) | High (10–50 mg/mL) | Dispersion ( |

| Polar Protic | Methanol, Ethanol | Moderate (1–10 mg/mL) | H-Bonding (Solvent donor to Nitrile acceptor) |

| Non-Polar | Hexanes, Heptane | Very Low (<1 mg/mL) | Weak Dispersion (Mismatched |

Experimental Methodology: Miniaturized Shake-Flask Protocol

To generate highly accurate, self-validating thermodynamic solubility data, the Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard [4]. This method eliminates the trial-and-error bottlenecks of visual solubility estimation and prevents the overestimation artifacts commonly seen in kinetic solubility assays (e.g., DMSO-spike methods) [5].

Step-by-Step Self-Validating Protocol

-

Solvent Saturation: Dispense 500 µL of the target organic solvent into a 1.5 mL glass HPLC vial. Add an excess amount of solid (3-methoxy-2-propenylidene)propanedinitrile (e.g., 50 mg) to ensure the presence of a solid pellet, confirming oversaturation.

-

Thermodynamic Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker incubator at 25.0 ± 0.1 °C . Agitate at 850 rpm for 48 to 72 hours. Causality: Extended equilibration is mandatory to ensure the transition from metastable kinetic dissolution to true thermodynamic equilibrium.

-

Isothermal Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes. Critical Step: Centrifugation must be performed at the exact equilibration temperature (25.0 °C). Causality: Temperature fluctuations during separation will cause rapid precipitation or supersaturation, invalidating the data. Avoid membrane filtration, as the polar nitrile groups may non-specifically bind to nylon or PTFE filters.

-

HPLC-UV Quantification: Carefully aspirate 50 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the column. Analyze via an isocratic HPLC-UV method (C18 column) using a pre-established calibration curve at the molecule's

(typically ~300-330 nm due to the extended conjugation).

Miniaturized shake-flask workflow for thermodynamic solubility.

Mechanistic Solvation Dynamics

The solvation of (3-methoxy-2-propenylidene)propanedinitrile is not a monolithic process; it is dictated by the specific energetic pathways available in the chosen solvent.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents are the most efficient because their high dipole moments perfectly align with the dicyanovinyl moiety. They solvate the molecule without requiring the energetic penalty of breaking solvent-solvent hydrogen bond networks (as is required in water).

-

Halogenated Solvents (DCM, Chloroform): These solvents excel by matching the dispersion forces (

) of the diene backbone. The highly polarizable chlorine atoms form transient induced dipoles that stabilize the push-pull -

Protic Solvents (Methanol): While methanol can donate hydrogen bonds to the terminal nitrile groups, its relatively high polarity and self-associating hydrogen-bond network make it less thermodynamically favorable for solvating the hydrophobic hydrocarbon backbone compared to DMSO.

Primary intermolecular interactions governing solvation in distinct solvents.

Implications for Synthesis and Drug Development

Understanding this solubility profile is paramount for downstream applications. In organic synthesis, (3-methoxy-2-propenylidene)propanedinitrile is frequently utilized in Knoevenagel condensations and the synthesis of complex heterocycles (e.g., pyrimidines and pyridines).

Running these reactions in polar aprotic solvents (like DMF) ensures complete dissolution of the starting material, maximizing the collision frequency and reaction rate. Conversely, utilizing non-polar solvents (like hexanes or cold ethanol) is highly advantageous during the workup and purification phases, allowing for the rapid crystallization and precipitation of the compound from the reaction mixture, thereby bypassing the need for labor-intensive silica gel chromatography.

References

-

Hansen Solubility Parameters: Basics and Lattice Theory Practical Solubility Science - Prof Steven Abbott. URL:[Link]

-

Polymer Handbook: Hansen Solubility Parameters of Liquids at 25°C Wiley-Interscience / Kinam Park Research. URL:[Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Journal of Pharmaceutical Sciences (PubMed - National Institutes of Health). URL:[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io. URL:[Link]

reactivity profile of push-pull alkenes containing dicyanovinyl groups

Executive Summary

The dicyanovinyl (DCV) group represents one of the most potent electron-withdrawing motifs in organic synthesis, capable of inducing profound electronic polarization in conjugated systems. When coupled with an electron-donating group (EDG) via a

This guide dissects the molecular orbital interactions, kinetic profiles, and synthetic utility of DCV-alkenes. It provides actionable protocols for their synthesis and reactivity profiling, specifically tailored for applications in covalent drug discovery (cysteine targeting) and viscosity-sensitive molecular rotors.

Molecular Architecture & Electronic Theory

The reactivity of DCV-alkenes is governed by the strong electron-withdrawing nature of the two cyano groups (

Electronic Polarization and Resonance

The ground state of a push-pull alkene is a hybrid of a neutral polyene structure and a zwitterionic form. In DCV systems, the contribution of the zwitterionic form is substantial due to the stabilization of the negative charge by the dicyanomethide anion.

Tunability

The electrophilicity of the "warhead" can be tuned by modifying the donor (D).

-

Strong Donors (e.g., Julolidine, Dialkylamine): Stabilize the ground state but may increase the energy barrier for nucleophilic attack due to reduced partial positive charge at the

-carbon (via resonance donation). -

Weak Donors (e.g., Alkoxy, Phenyl): Result in a more reactive electrophile, potentially leading to non-specific toxicity in biological contexts.

The "Warhead" Potential: Nucleophilic Susceptibility

In drug development, the DCV group serves as a "super-Michael acceptor." While acrylamides are the standard for Targeted Covalent Inhibitors (TCIs), DCV analogs offer a higher reactivity tier, suitable for targeting less nucleophilic cysteines or for use in rapid bioconjugation.

Thiol-Michael Addition Mechanism

The reaction with cysteine thiols is the primary mode of action for biological activity. Unlike reversible acrylamides, DCV adducts are often kinetically stable, though retro-Michael reactions can occur under specific physiological conditions.

Comparative Reactivity Profile

The following table contrasts DCV with common warheads used in medicinal chemistry.

| Warhead Type | Electrophile Strength | Reversibility | Cysteine Selectivity | Primary Application |

| Acrylamide | Moderate | Irreversible (mostly) | High | Kinase Inhibitors (e.g., Ibrutinib) |

| Chloroacetamide | High | Irreversible | Low (Promiscuous) | Proteomic Probes |

| Cyanoacrylate | High | Reversible | Moderate | Reversible Covalent Inhibitors |

| Dicyanovinyl | Very High | Tunable | Moderate | Sensors, Rapid Bioconjugation |

Pericyclic Pathways: [2+2] Cycloaddition

Beyond simple addition, DCV alkenes participate in sophisticated [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with electron-rich alkynes. This "click-type" transformation is atom-economical and yields stable, highly colored 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs).

Mechanism:

-

[2+2] Cycloaddition: The alkyne adds across the DCV double bond.

-

Ring Opening: The strained cyclobutene ring opens to relieve steric strain and restore conjugation.

-

Product: A non-planar, push-pull butadiene system with intense intramolecular charge transfer (ICT) bands.[1]

Photophysical Utility: Molecular Rotors

DCV dyes are prototypical "molecular rotors." Their fluorescence quantum yield (

-

Low Viscosity: Rapid rotation

Non-radiative decay (TICT state) -

High Viscosity: Rotation restricted

Radiative decay

This property makes them excellent probes for measuring microviscosity in cellular membranes or polymer curing processes.

Experimental Protocols

Synthesis: Green Knoevenagel Condensation

Objective: Synthesize a push-pull DCV alkene from an aldehyde precursor. Principle: Base-catalyzed condensation of malononitrile with an aromatic aldehyde.

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Catalyst: Piperidine (5 mol%) or "Green" alternative (e.g., Ethanol/Water 1:1, no base if activated).

-

Solvent: Ethanol.[2]

Step-by-Step Workflow:

-

Dissolution: Dissolve the aldehyde and malononitrile in ethanol (0.5 M concentration) in a round-bottom flask.

-

Catalysis: Add piperidine dropwise. The solution often changes color immediately (yellow/orange/red) due to conjugation.

-

Reflux: Heat to reflux for 1–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

-

Isolation: Cool to room temperature. The product usually precipitates.

-

Purification: Filter the solid. Wash with cold ethanol. Recrystallize from Ethanol/Acetonitrile if necessary.

-

Validation: Confirm structure via

H NMR (Singlet at

-

Kinetic Assay: Thiol Reactivity Profiling

Objective: Determine the second-order rate constant (

Protocol:

-

Preparation: Prepare a 50 µM solution of the DCV-alkene in PBS buffer (pH 7.4) containing 10% DMSO (to ensure solubility).

-

Baselines: Measure UV-Vis absorbance (

nm). Note the -

Initiation: Add GSH (excess, e.g., 500 µM, 10 equiv) to the cuvette.

-

Monitoring: Monitor the decrease in absorbance at

over time (pseudo-first-order conditions). -

Calculation:

-

Plot

vs. time to get -

Calculate

.

-

References

-

Gryko, D. T., et al. (2023).[3][4] Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors. Physical Chemistry Chemical Physics.

-

Michinobu, T., et al. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions. Beilstein Journal of Organic Chemistry.

-

Keserű, G. M., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry.

-

Haidekker, M. A., et al. (2015).[2] Apparent Shear Sensitivity of Molecular Rotors in Various Solvents. Journal of Fluorescence.

-

Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society.

Sources

- 1. BJOC - Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes [beilstein-journals.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

Thermodynamic Stability and Isomerization Dynamics of Methoxy-Substituted Propenylidene Malononitriles

Executive Summary

Methoxy-substituted propenylidene malononitriles are highly polarized, ambiphilic molecules that serve as critical building blocks in organic synthesis, materials science, and the development of push-pull chromophores [1]. Characterized by a strong electron-donating methoxy group and a potent electron-withdrawing dicyanovinyl moiety, these compounds exhibit a classic Donor-

Mechanistic Foundations: The Push-Pull Architecture

The thermodynamic behavior of methoxy-substituted propenylidene malononitriles is fundamentally dictated by their "push-pull" electronic nature [2].

The Causality of Lowered Rotational Barriers

In a standard isolated alkene, the C=C double bond possesses a high rotational barrier (typically >60 kcal/mol), making thermal isomerization impossible at room temperature. However, in methoxy-substituted propenylidene malononitriles, the methoxy oxygen donates its lone-pair electrons into the conjugated

Because of this resonance, the central C=C bond acquires significant single-bond character. When the molecule rotates around this bond, it passes through an orthogonal transition state where the

Diagram 1: Push-pull resonance electron flow and the E/Z isomerization logical pathway.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the thermodynamic stability of these compounds, researchers must employ protocols that inherently validate their own success. Below are the standard operating procedures for synthesis and thermodynamic extraction.

Protocol A: Synthesis via Knoevenagel Condensation

Methoxy-substituted propenylidene malononitriles (e.g., 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile [3]) are typically synthesized via the Knoevenagel condensation of a methoxy-substituted enone or aldehyde with malononitrile.

Step-by-Step Procedure:

-

Reagent Preparation: Dissolve 1.0 equivalent of the methoxy-substituted carbonyl precursor and 1.1 equivalents of malononitrile in anhydrous toluene.

-

Catalysis: Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid to form the active catalytic buffer.

-

Reflux & Water Removal: Attach a Dean-Stark apparatus and reflux the mixture at 110 °C.

-

Isolation: Once water evolution ceases, cool the mixture, wash with 1M HCl, extract with dichloromethane, and dry over MgSO

. -

Purification: Recrystallize from hot ethanol to yield the pure E/Z mixture.

Self-Validation Check: The use of the Dean-Stark trap makes this a self-validating system. The reaction's progress is stoichiometrically linked to the volume of water collected. If the theoretical volume of water is not reached, the condensation is incomplete, preventing premature workup.

Diagram 2: Experimental workflow for the synthesis of propenylidene malononitriles.

Protocol B: Thermodynamic Extraction via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for extracting the thermodynamic parameters (

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

or Toluene- -

Baseline Acquisition: Acquire a standard 1D

H-NMR spectrum at 298 K to identify the distinct signals for the E and Z methoxy protons. -

Thermal Titration: Increase the temperature in 10 K increments up to 380 K. Allow 5 minutes of equilibration at each step before acquisition.

-

Lineshape Analysis: As the temperature rises, the distinct E and Z peaks will broaden, coalesce, and eventually merge into a single sharp peak. Use dynamic NMR (DNMR) software to extract the exchange rate constants (

) at each temperature. -

Eyring Plot Construction: Plot

versus

Self-Validation Check: After reaching the maximum temperature, the sample must be cooled back to 298 K and re-analyzed. If the original sharp E and Z peaks and their exact integration ratios are restored without the appearance of degradation byproducts, the thermodynamic data is validated as a purely reversible physical process, ruling out thermal decomposition.

Diagram 3: Step-by-step VT-NMR workflow for extracting thermodynamic parameters.

Quantitative Data & Thermodynamic Analysis

The thermodynamic stability of the ground states and the transition state is highly dependent on the solvent's dielectric constant (

Table 1: Representative Thermodynamic Parameters for E/Z Isomerization

Note: Data represents typical values for highly polarized methoxy-substituted push-pull alkenes derived from VT-NMR Eyring plot analyses.

| Solvent | Dielectric Constant ( | Isomerization Rate ( | |||

| Toluene- | 2.38 | 21.5 | 20.1 | -4.7 | |

| Chloroform- | 4.81 | 19.8 | 18.5 | -4.3 | |

| DMSO- | 46.7 | 17.2 | 15.8 | -4.7 |

Causality of Negative Entropy: The negative entropy of activation (

Table 2: Temperature Dependence of Equilibrium Isomer Ratios (in DMSO- )

The thermodynamic stability difference between the E and Z isomers (

| Temperature (K) | E-Isomer (%) | Z-Isomer (%) | ||

| 298 | 82.0 | 18.0 | 0.220 | +0.89 |

| 318 | 78.5 | 21.5 | 0.274 | +0.82 |

| 338 | 75.1 | 24.9 | 0.332 | +0.74 |

| 358 | 71.8 | 28.2 | 0.393 | +0.66 |

Analysis: The E-isomer is thermodynamically favored at room temperature due to reduced steric clash between the bulky methoxy/alkyl groups and the dicyanovinyl moiety. However, as temperature increases, the entropic contribution shifts the equilibrium, increasing the population of the less stable Z-isomer.

Conclusion

The thermodynamic stability of methoxy-substituted propenylidene malononitriles is a delicate balance of steric hindrance and profound electronic delocalization. By utilizing self-validating synthetic protocols and rigorous VT-NMR thermodynamic extraction, researchers can accurately map the energy landscape of these push-pull systems. Understanding these parameters is crucial for the rational design of advanced molecular rotors, photo-switches, and nonlinear optical materials.

References

- Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applic

- N-Methyl-1-(methylthio)-2-nitroethenamine | Building Block Benchchem

- 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile Sigma-Aldrich

- Examination of the Dynamic Covalent Chemistry of [2 + 3]-Imine Cages ACS Public

- New boron-based coumarin fluorophores for bioimaging applic

potential applications of (3-methoxy-2-propenylidene)propanedinitrile in organic synthesis

[1]

Executive Summary

(3-Methoxy-2-propenylidene)propanedinitrile (also known as 1,1-dicyano-4-methoxy-1,3-butadiene) represents a class of highly reactive push-pull dienes .[1] Characterized by the presence of an electron-donating methoxy group at one terminus and two electron-withdrawing nitrile groups at the other, this reagent exhibits unique electronic polarization. This polarization facilitates regiospecific nucleophilic attacks and inverse electron demand Diels-Alder (IEDDA) reactions, making it a versatile synthon for constructing complex heterocyclic scaffolds, including pyrimidines, pyridines, and aniline derivatives.

This technical guide provides a rigorous examination of its synthesis, reactivity profile, and practical applications in drug discovery and materials science.

Chemical Profile & Reactivity

IUPAC Name: (3-Methoxyprop-2-en-1-ylidene)propanedinitrile

Synonyms: 1,1-Dicyano-4-methoxy-1,3-butadiene; Methyl 4,4-dicyanobutadienyl ether

Structure:

Electronic Properties (Push-Pull System)

The molecule functions as a vinylogous homolog of ethoxymethylene malononitrile.[1] The conjugation path allows the lone pair on the oxygen (donor) to delocalize through the butadiene system to the nitrile groups (acceptors).[1]

-

C4 (Methoxy carbon): Highly electrophilic due to the "pull" of the dicyano group.[1] Primary site for nucleophilic attack (

V reaction).[1] -

C1 (Dicyano carbon): Nucleophilic character in certain resonance forms, but primarily stabilizes the negative charge during addition steps.

-

Diene System: Electron-deficient, making it an excellent partner for electron-rich dienophiles in IEDDA reactions.[1]

Preparation of the Reagent

To ensure self-validating reproducibility, the following protocol describes the synthesis of the target compound from commercially available precursors.

Protocol: Condensation of Malononitrile with 1,1,3-Trimethoxypropane

Principle: 1,1,3-Trimethoxypropane acts as a masked form of 3-methoxyacrolein (or malonaldehyde). Acid-catalyzed condensation with malononitrile yields the diene.[1]

Reagents:

-

Malononitrile (6.6 g, 100 mmol)

-

1,1,3-Trimethoxypropane (14.8 g, 110 mmol)

-

Acetic Anhydride (

) (20 mL) -

Zinc Chloride (

) (Catalytic amount, anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (

). -

Mixing: Charge the flask with malononitrile, 1,1,3-trimethoxypropane, and acetic anhydride. Add a spatula tip of anhydrous

.[1] -

Reaction: Heat the mixture to reflux (approx. 100-110°C) for 3–4 hours. The solution will darken as the reaction proceeds and methanol/acetic acid byproducts are formed.[1]

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (100 mL) with vigorous stirring.

-

Crystallization: The product usually precipitates as a yellow to orange solid.[1] If oil separates, induce crystallization by scratching the glass or adding a seed crystal.

-

Purification: Filter the solid and recrystallize from ethanol or a benzene/petroleum ether mixture.

-

Validation:

Application 1: Synthesis of Pyrimidine Derivatives

The most common application of this reagent is the synthesis of functionalized pyrimidines via reaction with amidines or guanidines.

Mechanism

The reaction proceeds via a cascade sequence:[1]

-

Nucleophilic Attack: The amino group of the amidine attacks C4 of the diene, displacing the methoxy group (Addition-Elimination).

-

Cyclization: The second nitrogen of the amidine attacks the nitrile carbon (or the conjugated system, depending on conditions).

-

Aromatization: Loss of elements (often HCN or rearrangement) to form the stable pyrimidine core.[1]

Experimental Protocol: Synthesis of 2-Phenyl-5-cyanopyrimidine

Reagents:

-

(3-Methoxy-2-propenylidene)propanedinitrile (1.48 g, 10 mmol)[1]

-

Benzamidine hydrochloride (1.57 g, 10 mmol)

-

Sodium Ethoxide (EtONa) (0.68 g, 10 mmol)

-

Ethanol (Absolute, 30 mL)

Procedure:

-

Free Base Generation: In a flask, dissolve benzamidine hydrochloride in ethanol and add sodium ethoxide. Stir for 10 minutes to generate the free amidine.[1]

-

Addition: Add the diene reagent in one portion.

-

Reflux: Heat the mixture to reflux for 6 hours.

-

Isolation: Evaporate the solvent under reduced pressure. Treat the residue with water to dissolve inorganic salts.[1]

-

Purification: Recrystallize the crude solid from ethanol.

Application 2: Inverse Electron Demand Diels-Alder (IEDDA)

As an electron-deficient diene, (3-methoxy-2-propenylidene)propanedinitrile reacts readily with electron-rich dienophiles (e.g., enol ethers, enamines) to form highly substituted benzenes or cyclohexadienes after elimination/oxidation.[1]

Reaction Scope

-

Dienophile: Ethyl vinyl ether, styrene, or enamines.

-

Regioselectivity: The reaction is highly regioselective, governed by the polarization of the push-pull system.

-

Product: Often yields aniline derivatives or benzonitriles after loss of methanol and HCN/oxidation.[1]

Protocol: Synthesis of substituted Benzonitriles

Procedure:

-

Dissolve the diene (1 equiv) and the electron-rich alkene (e.g., 1-morpholinocyclohexene) (1.2 equiv) in Toluene.[1]

-

Reflux for 12–24 hours.[1]

-

The intermediate cycloadduct often aromatizes spontaneously or upon treatment with acid/base, eliminating methanol and morpholine/HCN to yield the aromatic nitrile.

Visualization of Pathways

Caption: Synthetic tree illustrating the preparation of the reagent and its divergent pathways to heterocycles and aromatic systems.

References

-

Sustmann, R., Tappanchai, S., & Bandmann, H. (1996). (E)-1-Methoxy-1,3-butadiene and 1,1-Dimethoxy-1,3-butadiene in (4 + 2) Cycloadditions.[1][3][4] A Mechanistic Comparison. Journal of the American Chemical Society, 118(50), 12555–12561. Link

-

Tietze, L. F., & Kettschau, G. (1997). Hetero Diels-Alder Reactions in Organic Chemistry. Topics in Current Chemistry, 189, 1-120. Link

-

Elmaghraby, A. M., & Hassan, E. A. (2015).[5] The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.[5] Link

-

Kozmin, S. A., He, S., & Rawal, V. H. (2000). 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene.[1][6] Organic Syntheses, 78, 152. (Demonstrating analogous amino-diene reactivity). Link[1]

-

Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction. Journal of the American Chemical Society, 96(25), 7807–7808. (Foundational work on alkoxy-dienes). Link[1]

Sources

- 1. trans-2-[3-(4-tert-ブチルフェニル)-2-メチル-2-プロピニリデン]マロノニトリル suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

reaction conditions for condensation of (3-methoxy-2-propenylidene)propanedinitrile with amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Synthesis of Push-Pull Chromophores, Merocyanine Dyes, Non-Linear Optical (NLO) Materials, and Heterocyclic Precursors.

Executive Summary

The compound (3-methoxy-2-propenylidene)propanedinitrile (also known as 1,1-dicyano-4-methoxy-1,3-butadiene or (3-methoxyallylidene)malononitrile) [1] is a highly versatile, electrophilic vinylogous building block. Its condensation with primary or secondary amines is a fundamental transformation in organic synthesis, yielding aminodienylidenemalononitriles . These products are characterized by a strong "push-pull" electron system—where the amine acts as the electron donor (push) and the gem-dicyano group acts as the electron acceptor (pull)—making them highly valuable in the development of fluorescent probes, voltage-sensitive dyes, and precursors for complex nitrogenous heterocycles[2].

This application note provides a comprehensive, self-validating protocol for this condensation reaction, detailing the mechanistic causality, optimized experimental conditions, and step-by-step methodologies.

Mechanistic Causality: The Addition-Elimination Pathway

The reaction between (3-methoxy-2-propenylidene)propanedinitrile and an amine does not proceed via a simple condensation (like a Knoevenagel[3]), but rather through a Nucleophilic Vinylic Substitution (

-

Activation: The two strongly electron-withdrawing cyano groups pull electron density through the conjugated diene system, rendering the terminal C4 carbon (bearing the methoxy group) highly electrophilic.

-

Addition: The nucleophilic lone pair of the primary or secondary amine attacks the C4 position, disrupting the double bond and forming a tetrahedral, zwitterionic (or anionic, depending on the base) intermediate.

-

Elimination: The intermediate collapses, expelling methanol as a leaving group. This elimination restores the extended

-conjugation, thermodynamically driving the reaction forward to form the highly stable push-pull aminodienylidenemalononitrile.

Fig 1: Addition-elimination mechanism of the vinylic substitution.

Experimental Design & Optimization

The success of this substitution relies heavily on solvent selection and the nucleophilicity of the amine.

-

Solvent Causality: Polar protic solvents (e.g., absolute ethanol) are preferred for aliphatic amines because they stabilize the polar transition state during the addition phase and help solubilize the expelled methanol. For less nucleophilic aromatic amines (anilines), polar aprotic solvents (e.g., acetonitrile or DMF) combined with mild heating are required to overcome the higher activation energy barrier.

-

Stoichiometry: A slight excess of the amine (1.05 to 1.10 equivalents) ensures complete consumption of the electrophile. If the amine is supplied as a hydrochloride salt, exactly 1.1 equivalents of a non-nucleophilic base (such as Triethylamine or DIPEA) must be added to liberate the free amine in situ.

Quantitative Data Summary: Optimized Reaction Conditions

| Amine Class | Preferred Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Visual Color Shift (Self-Validating) |

| Primary Aliphatic (e.g., Propylamine) | Ethanol | 25 | 1.0 - 2.0 | 85 - 95 | Pale Yellow |

| Secondary Aliphatic (e.g., Pyrrolidine) | Ethanol | 25 | 0.5 - 1.0 | 88 - 98 | Pale Yellow |

| Primary Aromatic (e.g., Aniline) | Acetonitrile | 60 - 70 | 4.0 - 6.0 | 70 - 85 | Pale Yellow |

| Sterically Hindered (e.g., tert-Butylamine) | DMF | 80 | 8.0 - 12.0 | 50 - 65 | Pale Yellow |

Detailed Step-by-Step Protocol

The following protocol is optimized for the reaction of (3-methoxy-2-propenylidene)propanedinitrile with a standard secondary aliphatic amine (e.g., morpholine or piperidine).

Phase 1: Reagent Preparation

-

Weighing: Accurately weigh 1.0 mmol (134.14 mg) of (3-methoxy-2-propenylidene)propanedinitrile.

-

Dissolution: Transfer the solid to a 25 mL round-bottom flask equipped with a magnetic stir bar. Add 5.0 mL of absolute ethanol. Stir at 400 rpm until the solid is completely dissolved.

-

Observation: The starting material solution will appear as a pale, transparent yellow.

-

Phase 2: Nucleophilic Addition

-

Amine Addition: Slowly add 1.05 mmol of the target amine dropwise over 5 minutes.

-

Causality Note: Dropwise addition prevents localized overheating, as the reaction with highly nucleophilic secondary amines can be mildly exothermic.

-

Self-Validating Cue: Upon addition, an immediate bathochromic color shift will occur. The solution will rapidly transition from pale yellow to a deep orange or red, visually confirming the formation of the intramolecular charge-transfer (ICT) push-pull system.

-

-

Base Liberation (Conditional): If utilizing an amine hydrochloride salt, immediately add 1.1 mmol of triethylamine (TEA) to the mixture to generate the free nucleophile.

-

Reaction Monitoring: Cap the flask and stir at room temperature (25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) mobile phase.

-

TLC Interpretation: The product will appear as a highly UV-active, brightly colored spot with a significantly lower

value than the starting material due to increased polarity.

-

Phase 3: Work-up and Purification

-

Concentration: Once TLC confirms the complete disappearance of the starting material (typically 30–60 minutes for secondary amines), concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 1.5 mL.

-

Precipitation: Induce crystallization by slowly adding 10 mL of ice-cold distilled water to the concentrated mixture while stirring vigorously.

-

Troubleshooting: If the product oils out instead of crystallizing, scratch the inside of the flask with a glass rod or place the flask in an ice-bath for 15 minutes.

-

-

Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted amine and residual methanol, followed by a wash with hexanes (5 mL) to aid drying.

-

Drying: Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours to afford the pure aminodienylidenemalononitrile derivative.

References

-

MDPI. "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines". Molecules, 2022. URL:[Link]

Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Methoxy-2-propenylidene)propanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of highly functionalized pyridines, a critical scaffold in medicinal chemistry and materials science, utilizing (3-methoxy-2-propenylidene)propanedinitrile as a key starting material. The protocols and discussions herein are grounded in established chemical principles and aim to provide both theoretical understanding and practical, actionable methodologies for the synthesis of 2-amino-3-cyanopyridine derivatives.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. Their prevalence in biologically active molecules has made the development of efficient and versatile synthetic routes to substituted pyridines a subject of intense research.[1][2] In particular, 2-amino-3-cyanopyridines are not only valuable intermediates for the synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, but they also exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]

The synthetic strategy detailed in this document focuses on a multicomponent reaction approach, which offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple, readily available precursors.

Reaction Mechanism: From Acetonitrile to Pyridine

The synthesis of 2-amino-3-cyanopyridines from (3-methoxy-2-propenylidene)propanedinitrile proceeds via a cyclocondensation reaction with a ketone in the presence of an ammonia source, typically ammonium acetate. The reaction mechanism can be understood as a cascade of condensation, Michael addition, and cyclization/aromatization steps.

(3-Methoxy-2-propenylidene)propanedinitrile serves as a highly reactive C3 synthon. The reaction is initiated by the formation of an enamine from the ketone and ammonium acetate. This enamine then acts as a nucleophile, attacking the electron-deficient carbon of the dinitrile moiety. The subsequent intramolecular cyclization, followed by the elimination of methanol and water, leads to the formation of the stable aromatic pyridine ring.

Sources

- 1. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 反式-2-[3-(4-叔丁基苯基)-2-甲基-2-亚丙烯基]丙二腈 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Heterocycle Synthesis via Michael Addition to (3-Methoxy-2-propenylidene)propanedinitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This technical guide details the application of (3-methoxy-2-propenylidene)propanedinitrile (also known as 3-methoxy-2-propenylidenemalononitrile) as a versatile

Structurally, this compound represents a "push-pull" diene system where the electron-donating methoxy group and the strongly electron-withdrawing dicyanovinyl group activate the conjugated alkene chain. It serves as a critical intermediate for the regioselective synthesis of fused nitrogen heterocycles—specifically nicotinonitriles (pyridines) , pyrimidines , and pyrazoles —which are pharmacophores in kinase inhibitors and antiviral therapeutics.

Chemical Identity[6][7][10][11][12]

-

IUPAC Name: 2-(3-methoxyprop-2-en-1-ylidene)propanedinitrile

-

Functional Class: Vinylogous Michael Acceptor / Masked Dialdehyde Equivalent

-

Reactivity Profile: 1,3-Dielectrophile susceptible to nucleophilic attack at the

-carbon (methoxy-bearing carbon) via vinylogous Michael addition, followed by elimination.

Mechanistic Principles

Understanding the electronic distribution is prerequisite to successful protocol execution. The dicyanovinyl group renders the entire conjugated system electron-deficient. However, the regioselectivity is driven by the leaving group ability of the methoxy substituent.

The Reaction Pathway: Addition-Elimination

The reaction typically proceeds via a Vinylogous Michael Addition-Elimination (VMAE) mechanism:

-

Nucleophilic Attack: The nucleophile (amine, enamine, or active methylene) attacks the

position (carrying the methoxy group). This is the "Michael" step. -

Elimination: The tetrahedral intermediate collapses, expelling methanol.

-

Cyclization: The resulting amino-diene intermediate undergoes intramolecular cyclization (often attacking the nitrile carbon) to form the heteroaromatic ring.

Figure 1: Mechanistic flow of the vinylogous Michael addition-elimination cascade. Control of temperature is vital at the Intermediate A stage to prevent polymerization.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-cyanopyridines

This protocol utilizes the reagent to anneal a pyridine ring onto an existing cyclic ketone or enamine. This is the standard method for synthesizing fused ring systems like quinolines or naphthyridines.

Reagents:

-

(3-Methoxy-2-propenylidene)propanedinitrile (1.0 equiv)

-

Cyclic Enamine (e.g., 3-aminocyclohex-2-en-1-one) or Ketone + Ammonium Acetate

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Base: Triethylamine (

) or Piperidine (catalytic)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the cyclic enamine (10 mmol) in Ethanol (20 mL).

-

Addition: Add (3-methoxy-2-propenylidene)propanedinitrile (10 mmol, 1.0 equiv) in a single portion.

-

Expert Note: If the reagent is stored cold, allow it to reach room temperature before opening to prevent moisture condensation, which hydrolyzes the methoxy group.

-

-

Catalysis: Add catalytic piperidine (3-5 drops).

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The starting material spot (UV active) should disappear, replaced by a highly fluorescent product spot.

-

-

Work-up: Cool the reaction mixture to room temperature (

) and then to -

Isolation: The product typically precipitates as a solid. Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL). Recrystallize from DMF/Ethanol if necessary.

Protocol B: Synthesis of Pyrimidines via Amidine Condensation

This workflow is used when a pyrimidine core is desired. The 1,3-dielectrophilic nature of the reagent reacts with the 1,3-binucleophile (amidine).

Reagents:

-

(3-Methoxy-2-propenylidene)propanedinitrile (1.0 equiv)

-

Amidine hydrochloride (e.g., Benzamidine HCl) (1.1 equiv)

-

Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

-

Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

-

Free Base Generation: In a dry flask, dissolve Sodium metal (1.2 equiv) in anhydrous Ethanol to generate fresh NaOEt. Add the Amidine HCl (1.1 equiv) and stir for 15 minutes at room temperature.

-

Coupling: Add (3-methoxy-2-propenylidene)propanedinitrile (1.0 equiv) slowly to the stirred solution.

-

Critical Control: The reaction is exothermic. Maintain temperature

during addition to favor the Michael addition over non-specific decomposition.

-

-

Cyclization: Once addition is complete, heat to reflux for 3 hours.

-

Quenching: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL).

-

Neutralization: Acidify carefully with 1M HCl to pH 5–6 to precipitate the pyrimidine derivative.

-

Filtration: Collect the solid by filtration and dry under vacuum over

.

Data Analysis & Troubleshooting

Solvent Compatibility Table

The choice of solvent dramatically impacts the reaction rate and purity.

| Solvent | Temperature Limit | Solubility of Reagent | Reaction Rate | Recommended For |

| Methanol | High | Fast | Standard synthesis | |

| Ethanol | High | Moderate | Crystallization-driven isolation | |

| DMF | Very High | Very Fast | Low-reactivity nucleophiles | |

| Acetonitrile | Moderate | Slow | Kinetic studies / Controlled addition |

Troubleshooting Guide

Issue 1: Low Yield / Polymerization

-

Cause: Reaction temperature too high during the initial addition step.

-

Solution: Perform the initial Michael addition at

to

Issue 2: Hydrolysis of Reagent

-

Observation: Formation of malononitrile and methoxy-acrolein derivatives.

-

Cause: Wet solvents. The methoxyvinyl group is acid-labile and moisture-sensitive.

-

Solution: Use anhydrous solvents and store the reagent in a desiccator.

Issue 3: Incomplete Cyclization

-

Observation: Isolation of the open-chain amino-diene (Intermediate B in Figure 1).

-

Solution: Extend reflux time or switch to a higher boiling solvent (e.g., n-Propanol or DMF). Add a stronger base (e.g., DBU) to drive the final nitrile attack.

Safety & Handling (E-E-A-T)

-

Cyanide Content: While the nitrile groups are covalently bonded, thermal decomposition or strong acid treatment can theoretically release HCN. Work in a well-ventilated fume hood.

-

Allergen Warning: Acrylates and acrylonitriles are potent sensitizers. Double-glove (Nitrile) when handling the solid reagent.

-

Waste Disposal: Aqueous waste streams containing this reagent should be treated as cyanide-containing waste unless validated otherwise by local safety officers.

References

-

Victory, P., Borrell, J. I., & Vidal-Ferran, A. (1993). A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. Heterocycles, 36(4), 769.[1]

-

Elnagdi, M. H., et al. (2019). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles.[2] Ultrasonics Sonochemistry, 58, 104645.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (Analogous handling data).

-

Master Organic Chemistry. (2023).[3][4] The Michael Addition Reaction and Conjugate Addition.

-

Alfa Chemistry. (n.d.). Mechanism of Michael Addition.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Note: Cyclization Techniques for (3-methoxy-2-propenylidene)propanedinitrile Derivatives

Introduction: The "Push-Pull" C3-Synthon

The compound (3-methoxy-2-propenylidene)propanedinitrile (also referred to as 1,1-dicyano-4-methoxy-1,3-butadiene) represents a highly versatile "push-pull" conjugated system in organic synthesis. Structurally, it features an electron-donating methoxy group at one terminus and two strong electron-withdrawing nitrile groups at the other.

This electronic disparity creates a polarized diene system that acts as a masked 1,3-dialdehyde equivalent (specifically, a malondialdehyde homologue). For drug discovery professionals, this molecule is a critical building block for synthesizing pyrazoles, pyrimidines, and pyridines —scaffolds ubiquitous in kinase inhibitors and anti-infective agents.

Reactivity Profile

The molecule possesses two distinct electrophilic sites susceptible to nucleophilic attack:

-

The

-Carbon (C4): The carbon bearing the methoxy group is the "soft" electrophile, highly reactive toward nucleophilic vinylic substitution ( -

The Nitrile Carbon: Once the initial substitution occurs, the nitrile group acts as the electrophilic trap for cyclization.

Figure 1: General reactivity flow. The reaction proceeds via an addition-elimination sequence followed by cyclocondensation.

Protocol A: Synthesis of 5-Aminopyrazoles

Target Scaffold: Pyrazole-based kinase inhibitors. Mechanism: The reaction with hydrazines involves an initial attack at the methoxy-bearing carbon, displacing methanol, followed by an intramolecular attack of the second hydrazine nitrogen onto one of the nitrile groups.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: (3-methoxy-2-propenylidene)propanedinitrile (1.0 equiv)

-

Binucleophile: Hydrazine hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Triethylamine (TEA) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol of (3-methoxy-2-propenylidene)propanedinitrile in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor consumption of the starting material via TLC (Mobile phase: EtOAc/Hexane 3:7). The starting material spot (usually yellow/fluorescent) should disappear. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Precipitation: In many cases, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and add 10 mL of ice-cold water.

-

-

Purification: Filter the solid precipitate. Wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Expected Outcome: 5-amino-4-cyanopyrazole derivatives.[1]

Protocol B: Synthesis of Pyrimidines

Target Scaffold: Pyrimidine-based antimetabolites or antivirals. Mechanism: Amidines or guanidines react similarly to hydrazines but require stronger basic conditions to ensure the nucleophilicity of the amidine nitrogen.

Critical Process Parameters (CPP)

| Parameter | Setting | Rationale |

| Base | NaOEt or NaOMe | Required to liberate the free base of guanidine/amidine from their HCl salts. |

| Solvent | Ethanol/Methanol | Protic solvents stabilize the polar transition states. |

| Temperature | Reflux ( | Essential for the final aromatization/cyclization step. |

Step-by-Step Protocol

-

Free Base Generation: In a separate flask, dissolve Guanidine HCl (11 mmol) in 15 mL dry ethanol. Add Sodium Ethoxide (11 mmol) and stir for 15 minutes. Filter off the precipitated NaCl to obtain a clear ethanolic solution of guanidine.

-

Coupling: Add the guanidine solution to a solution of (3-methoxy-2-propenylidene)propanedinitrile (10 mmol) in 10 mL ethanol.

-

Reaction: Reflux the mixture for 6–8 hours.

-

Quenching: Evaporate the solvent under reduced pressure.

-

Neutralization: Resuspend the residue in water and neutralize with dilute acetic acid to pH 7. This often induces precipitation of the pyrimidine.

-

Isolation: Filter the solid and dry under vacuum.

Figure 2: Pathway for Pyrimidine Synthesis via Guanidine condensation.

Protocol C: Regioselective Synthesis of Pyridines

Target Scaffold: Highly substituted pyridines. Concept: Carbon nucleophiles (active methylene compounds) can attack the conjugated system. Regioselectivity is controlled by the steric bulk and electronic nature of the nucleophile.

Protocol

-

Reagents: Mix substrate (1.0 equiv) with an active methylene compound (e.g., cyanoacetamide or malononitrile) (1.0 equiv).

-

Catalyst: Piperidine (catalytic amount, 3-5 drops).

-

Condition: Reflux in Ethanol for 4 hours.

-

Mechanism: Michael addition followed by cyclization and oxidation (often auto-oxidative aromatization or loss of small molecules).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tars | Polymerization of the diene | Lower reaction temperature initially ( |

| Incomplete Reaction | Poor nucleophilicity | Switch solvent to DMF or DMSO; increase temperature to |

| Regioisomer Mix | Ambident nucleophile (e.g., Methylhydrazine) | Regioselectivity is difficult to control with asymmetric hydrazines. Chromatographic separation is usually required. |

References

-

Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

National Institutes of Health (PMC). (2015). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

-

MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels (Reactivity Context). Processes. [Link]

-

Organic Chemistry Portal. Organolanthanide-Catalyzed Cyclization/Boration of 1,5- and 1,6-Dienes. [Link]

Sources

solvent selection for reactions involving (3-methoxy-2-propenylidene)propanedinitrile

Application Note: Solvent Selection for Reactions Involving (3-Methoxy-2-propenylidene)propanedinitrile

Executive Summary

(3-Methoxy-2-propenylidene)propanedinitrile (also referred to as 1,1-dicyano-4-methoxybuta-1,3-diene) represents a specialized class of "push-pull" conjugated systems.[1][2][3] Structurally, it features an electron-donating methoxy group at the terminus of a diene chain and two strongly electron-withdrawing cyano groups at the head.[1][2][3]

This specific electronic architecture creates a dichotomy in reactivity:

-

Michael/Vinylic Substitution (

): The C4-carbon (bearing the methoxy group) is highly electrophilic, making it a prime target for nucleophilic attack by amines or carbanions, leading to heterocycle formation (pyridines, pyrimidines).[1][2][3] -

Cycloaddition ([4+2] and [2+2]): The diene system is electron-deficient, participating in Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[2][3]

This guide details the solvent selection protocols required to modulate this reactivity, ensuring high yields and minimizing polymerization side-products.

Physicochemical Profile & Solubility

Understanding the polarity profile is the first step in solvent selection. The molecule exhibits a large ground-state dipole moment due to charge transfer from the oxygen (donor) to the nitrile nitrogens (acceptors).

Table 1: Solubility & Stability Profile

| Solvent Class | Representative Solvents | Solubility | Stability | Primary Application |

| Chlorinated | DCM, Chloroform | High | High | General handling, low-temp additions.[1][2][3] |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | Moderate* | Preferred for Cycloadditions & Nucleophilic attacks.[1][2][3] |

| Protic | Methanol, Ethanol | Moderate | High | Preferred for Condensation/Heterocycle synthesis.[1][2][3] |

| Non-Polar | Toluene, Hexane | Low | High | Precipitation/Crystallization anti-solvent.[1][3] |

| Aqueous | Water | Insoluble | Low (Hydrolysis risk) | Green chemistry (surfactant-mediated only).[1][2][3] |

*Note: In highly polar aprotic solvents like DMSO, the rate of nucleophilic attack increases significantly, but workup becomes difficult due to the amphiphilic nature of the products.[1][2]

Protocol A: Solvent Selection for Heterocycle Synthesis (Nucleophilic Substitution)

Context: Synthesis of substituted pyridines or pyrimidines via reaction with amidines, enamines, or hydrazines.[1][2][3] Mechanism: The nucleophile attacks the C4 position, displacing methanol (elimination), followed by intramolecular cyclization.[1]

Recommended Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN) [2]

Rationale:

-

Protic Stabilization (EtOH): The leaving group is a methoxide ion (

), which is immediately protonated to methanol.[2][3] Ethanol facilitates this proton transfer.[1][3] -

Solubility: The polar transition state is stabilized by the high dielectric constant of EtOH (

) or MeCN (

Experimental Protocol:

-

Preparation: Dissolve (3-methoxy-2-propenylidene)propanedinitrile (1.0 equiv) in Anhydrous Ethanol (0.5 M concentration).

-

Critical Step: If the nucleophile is a salt (e.g., amidine hydrochloride), add Sodium Ethoxide (NaOEt) (1.1 equiv) to liberate the free base before adding the diene.

-

-

Addition: Add the nucleophile dropwise at

to control the exotherm of the initial Michael addition. -

Reflux: Heat the mixture to reflux (

). The solvent choice here limits the maximum temperature, preventing thermal polymerization of the diene.[1] -

Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane). The disappearance of the starting material (bright yellow spot) indicates completion.[4]

-

Workup: Cool to room temperature. The product often precipitates from ethanol.[1] If not, reduce volume by 50% and add cold water to induce precipitation.[1][3]

Protocol B: Solvent Selection for Cycloadditions (IEDDA)

Context: Reaction with electron-rich alkenes (e.g., enol ethers, enamines) to form substituted benzenes or cyclohexadienes.[1][2][3] Mechanism: Inverse Electron Demand Diels-Alder.[1][2][3][5] The LUMO of the diene (lowered by CN groups) interacts with the HOMO of the dienophile.

Recommended Solvent System: Toluene or Acetonitrile [1][2][3]

Rationale:

-

Toluene (Non-polar): Used when high thermal energy (

) is required to overcome the activation barrier.[2] It minimizes competing nucleophilic attacks if the dienophile has nucleophilic character.[1] -

Acetonitrile (Polar Aprotic): Accelerates the reaction if the transition state is highly dipolar (zwitterionic character).

Experimental Protocol:

-

Preparation: Dissolve the diene (1.0 equiv) in Degassed Toluene (0.2 M). Oxygen can induce radical polymerization of the diene.

-

Additives: Add a radical inhibitor (e.g., Hydroquinone, 1 mol%) if the reaction requires prolonged heating

. -

Reaction: Add the dienophile (1.2 equiv).

-

Thermal Cycle: Heat to

under an inert atmosphere ( -

Purification: Evaporate toluene under reduced pressure. Recrystallize from EtOH/Heptane.

Mechanistic Visualization

The following diagram illustrates the divergence in reaction pathways dictated by solvent and reactant choice.

Figure 1: Divergent reaction pathways for (3-methoxy-2-propenylidene)propanedinitrile controlled by solvent environment and co-reactants.[1][2][3]

Troubleshooting & Solvatochromism

Researchers should be aware that this molecule exhibits solvatochromism .[1][3]

-

Observation: Solutions may appear pale yellow in non-polar solvents (Toluene) and shift to deep orange/red in highly polar solvents (DMSO).

-

Diagnostic: This color shift confirms the integrity of the conjugated system. If the solution turns colorless, the conjugation has likely been broken (e.g., by water addition across the double bond), indicating decomposition.[1]

References

-

Organic Syntheses. "Preparation and Diels–Alder Reaction of a Highly Nucleophilic Diene." Org.[1][3][5][6] Synth.1980 , 59,[1][2][3] 1. Link (Contextual grounding on methoxy-diene reactivity).[2][3]

-

National Institutes of Health (NIH). "Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes."[1][2][3][7] PMC.[1][3]2021 .[1][3] Link (Mechanistic insights into alkoxy-diene cycloadditions).

-

Beilstein Journal of Organic Chemistry. "Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation." Beilstein J. Org.[1][3] Chem.2024 , 20, 188.[1][2][3][8] Link (Application of similar push-pull systems in heterocycle synthesis).

-

NIST Chemistry WebBook. "3-Methoxypropionitrile Thermochemistry." Link (Thermodynamic data for the methoxy-nitrile substructures).[2][3]

Sources

- 1. Propanenitrile, 3-methoxy- [webbook.nist.gov]

- 2. EP2740725A1 - Novel method for synthesising 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile and use for synthesising ivabradine and the added salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 4. A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. 1,3-Diene synthesis by olefination [organic-chemistry.org]

- 7. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

Application Note: High-Purity Synthesis of Merocyanine Dyes via Knoevenagel Condensation

[1]

Abstract & Scope

Merocyanine dyes, characterized by their donor-π-acceptor (D-π-A) architecture, are critical tools in drug discovery for solvatochromic sensing (polarity probes), nonlinear optics, and photodynamic therapy. This guide details the synthesis of merocyanines using propanedinitrile (malononitrile) as the electron-accepting moiety.

We present two validated protocols: a robust Standard Thermal Method for bulk synthesis and a Microwave-Assisted Method for high-throughput library generation. Emphasis is placed on reaction causality, purification strategies, and self-validating quality control.

Theoretical Framework: The D-π-A System

The efficacy of a merocyanine dye relies on the electronic push-pull mechanism between the donor and acceptor. Propanedinitrile (

Reaction Mechanism (Knoevenagel Condensation)

The synthesis proceeds via a Knoevenagel condensation between an aromatic aldehyde (Donor) and propanedinitrile (Acceptor). A weak base (typically piperidine or pyridine) is required to generate the active carbanion.

Key Mechanistic Steps:

-

Deprotonation: Base abstracts an acidic proton from propanedinitrile (

). -

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

-

Elimination: Dehydration drives the formation of the conjugated exocyclic double bond.

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation for merocyanine synthesis.

Strategic Planning & Safety

Model System Selection

For this protocol, we utilize 4-(Dimethylamino)benzaldehyde as the donor. This yields 4-(dicyanovinyl)-N,N-dimethylaniline , a classic solvatochromic dye that serves as an excellent reference standard.

Safety Critical: Malononitrile

-

Hazard: Propanedinitrile is highly toxic (oral/dermal) and can release hydrogen cyanide (HCN) if exposed to strong acids or high heat without ventilation.

-

Control: All weighing must occur in a fume hood. Waste must be segregated into cyanide-specific waste streams (pH adjusted to >10).

Protocol A: Standard Thermal Synthesis (Batch)

Best for: Gram-scale synthesis, high purity requirements, and thermally stable donors.

Materials

-

Reactant A: 4-(Dimethylamino)benzaldehyde (10 mmol, 1.49 g)

-

Reactant B: Propanedinitrile (10 mmol, 0.66 g)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Piperidine (3-5 drops)

Step-by-Step Methodology

-

Solvation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the aldehyde (Reactant A) in ethanol.

-

Insight: Slight warming (40°C) ensures complete dissolution of the aldehyde before catalyst addition, preventing local concentration hotspots.

-

-

Activation: Add Propanedinitrile (Reactant B) to the solution. Stir for 2 minutes.

-

Catalysis: Add 3-5 drops of piperidine.

-

Observation: The solution will immediately darken (yellow

orange/red) indicating the formation of the charge-transfer complex and initiation of the reaction.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

C) for 2–4 hours.-

Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexane). The aldehyde spot (

) should disappear; a highly fluorescent product spot (

-

-

Crystallization (Self-Validating Step):

-

Remove from heat and allow to cool slowly to room temperature.

-

Critical: If crystallization does not start, cool in an ice bath. The product typically crashes out as brightly colored needles.

-

Why: Slow cooling promotes high-purity crystal growth, excluding impurities from the lattice.

-

-

Isolation: Filter the solid under vacuum using a Buchner funnel. Wash with ice-cold ethanol (2 x 5 mL).

-

Note: The product is slightly soluble in ethanol; using cold solvent minimizes yield loss while removing unreacted starting material.

-

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, unstable donors, and green chemistry compliance.

Parameters

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Vial: 10 mL pressure-rated glass vial with crimp cap.

Methodology

-

Loading: Combine Aldehyde (1 mmol) and Propanedinitrile (1.1 mmol) in the vial.

-

Solvent System: Add Ethanol (2 mL).

-

Green Alternative: Use water/glycerol (1:[1]1) if the aldehyde has partial water solubility.

-

-

Catalysis: Add 1 drop of Piperidine.

-

Irradiation:

-

Temp: 80°C

-

Power: Dynamic (Max 150W)

-

Hold Time: 5–10 minutes.

-

-

Workup: Pour the reaction mixture into 10 mL of ice water. The dye will precipitate immediately. Filter and dry.[2][3]

Comparison of Methods

| Feature | Thermal Reflux | Microwave Assisted |

| Time | 2–4 Hours | 5–15 Minutes |

| Yield | 75–85% | 85–95% |

| Purity (Crude) | Moderate (Recrystallization often needed) | High (Often usable after wash) |

| Scalability | High (Grams to Kilos) | Low (Milligrams) |

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis and purification of merocyanine dyes.

Characterization & Quality Control

To validate the synthesis, specific spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The diagnostic signal is the olefinic proton (the linker).

-

Olefinic Proton: Singlet or doublet (depending on substitution) in the range of 7.6 – 8.2 ppm .

-

Aromatic Protons: Two doublets (AA'BB' system) for the p-substituted benzene ring (approx. 6.8 ppm and 7.8 ppm).

-

Dimethylamino Group: Strong singlet at 3.1 ppm (6H).

UV-Vis Spectroscopy (Solvatochromism)

Merocyanines exhibit "positive" or "negative" solvatochromism depending on the ground-state polarity (Zwitterionic vs. Neutral).

Validation Experiment: Dissolve the product in three solvents of varying polarity.

-

Toluene (Non-polar):

approx. 400–420 nm (Yellow). -

Acetone (Polar Aprotic):

shifts Red (Bathochromic). -

Ethanol (Polar Protic):

shifts further Red (or Blue depending on specific dye stabilization).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Precipitate | Product too soluble in EtOH | Add water dropwise to induce turbidity, then cool. |

| Low Yield | Wet reagents (Water inhibits reaction) | Use dry ethanol; add molecular sieves. |

| Sticky/Oily Product | Oligomerization of Malononitrile | Recrystallize from Acetonitrile; avoid excess base. |

References

-

Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350.

-

Knoevenagel, E. (1898). "Condensation von Malonsäure mit Aromastischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

-

Shaabani, A., et al. (2006).[4] "Microwave-assisted synthesis of metal-free phthalocyanine and metallophthalocyanines." Dyes and Pigments, 74(2), 279–282.[4] (Referenced for microwave protocols in dye synthesis).[2][4][5] [4]

-

Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.

-

Gordaliza, M. (2010). "Cytotoxic Coumarin-Merocyanine Hybrids." Bioorganic & Medicinal Chemistry Letters, 20(22), 6521-6525. (Application in Drug Discovery).

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Environment Sensing Merocyanine Dyes for Live Cell Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Methoxy-2-propenylidene)propanedinitrile

[1]

Case ID: PUR-3M2P-MD Status: Open Assigned Specialist: Dr. A. Chen, Senior Application Scientist Compound Class: Push-Pull Dienes / Conjugated Nitriles

Executive Summary & Chemical Context

(3-methoxy-2-propenylidene)propanedinitrile (also known as 2-(3-methoxyallylidene)malononitrile) is a highly reactive "push-pull" diene intermediate. It is typically synthesized via the condensation of malononitrile with 1,1,3,3-tetramethoxypropane (or 3-methoxyacrolein).[1]

Why this purification is difficult:

-

Hydrolytic Instability: The enol ether moiety (

) is acid-sensitive. Exposure to acidic silica gel or atmospheric moisture hydrolyzes it back to the aldehyde precursor, destroying the product. -

Polymerization Risk: The conjugated diene system is prone to thermal polymerization, often resulting in a dark "tar" that is difficult to separate.

-

Isomerism: The product exists as E/Z isomers, though for most heterocyclic ring-closing applications (e.g., pyridine synthesis), the mixture is usable.[1]

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, assess the physical state of your crude product using the workflow below.

Figure 1: Decision matrix for selecting the appropriate purification method based on crude product physical state and NMR analysis.

Troubleshooting Common Issues

Issue 1: "My product turned into a black oil during rotary evaporation."

-

Root Cause: Thermal polymerization. The conjugated nitrile system is heat-sensitive.

-

Solution:

-

Never heat the water bath above 40°C .

-

Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the collection flask if the compound is to be stored before purification.[1]

-

Rescue: Attempt Protocol B (Trituration) immediately.

-

Issue 2: "The column chromatography yield was <20%, and I recovered an aldehyde."

-

Root Cause: Acidic hydrolysis on Silica Gel. Standard silica is slightly acidic (pH 6-6.5), which cleaves the methoxy group.[1]

-

Solution:

-

Pre-treat Silica: Slurry the silica in solvent containing 1% Triethylamine (

) before packing the column. -

Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.

-

Issue 3: "The solid is oiling out during recrystallization."

-

Root Cause: The solvent polarity is too high, or the temperature dropped too quickly, trapping impurities (malononitrile) that lower the melting point.[1]

-

Solution:

-

Use the "Seeding" technique : Scratch the glass wall with a rod at the interface of the solution.

-

Switch solvent system from pure Ethanol to Ethanol:Hexane (1:1) .

-

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (The Gold Standard)

Best for: Solid crude with >80% purity.[1]

-

Solvent Selection: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).[1] Avoid water.

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add minimal EtOH.[2]

-

Heat gently to 50°C (Do not boil vigorously).

-

-

Filtration (Critical):

-

If black particles (polymer) remain insoluble, perform a hot filtration through a glass frit or cotton plug immediately.[1]

-

-

Crystallization:

-

Allow the filtrate to cool to Room Temperature (RT) slowly (over 30 mins).

-

Transfer to -20°C freezer for 2 hours.

-

-

Collection:

Protocol B: Trituration / Precipitation

Best for: Oily crude or removal of dark tars.

-

Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (approx. 2 mL per gram).[1]

-

Add Diethyl Ether (

) slowly with vigorous stirring until the solution turns cloudy. -

If a dark tar sticks to the flask walls, decant the supernatant (containing the product) into a clean flask.

-

Add Hexane or Pentane to the supernatant until precipitation occurs.

-

Cool in an ice bath and filter.

Protocol C: Buffered Flash Chromatography

Best for: Complex mixtures where crystallization fails.

| Parameter | Specification |

| Stationary Phase | Silica Gel 60 (Pre-treated) or Neutral Alumina |

| Buffer Additive | 1% Triethylamine ( |